molecular formula C17H19BrN2O5S B1226108 methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate

methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate

Cat. No. B1226108
M. Wt: 443.3 g/mol
InChI Key: SGHIPAGJNXLRIJ-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylidene-1-imidazolidinyl]acetic acid methyl ester is an alpha-amino acid ester.

Scientific Research Applications

Aldose Reductase Inhibitors

Compounds structurally related to the specified chemical have been studied for their potential as aldose reductase inhibitors, which are significant in the treatment of diabetic complications. For instance, iminothiazolidin-4-one acetate derivatives have been synthesized and evaluated for their inhibitory activity against aldehyde reductase and aldose reductase. Such compounds could potentially serve as novel drugs for diabetic complications by preventing or slowing the progression of diabetic neuropathy, retinopathy, and cataracts, which are linked to the pathological effects of aldose reductase in high glucose conditions (Sher Ali et al., 2012).

Photodynamic Therapy for Cancer

Another application is in the domain of photodynamic therapy (PDT) for cancer treatment. Compounds with structures bearing resemblance to the specified molecule have been designed and synthesized for their potential use as photosensitizers in PDT. For example, new zinc phthalocyanine derivatives substituted with bromo, methoxy, and other functional groups have been explored for their high singlet oxygen quantum yield, which is crucial for the efficacy of photodynamic therapy in cancer treatment (M. Pişkin et al., 2020).

Antimicrobial Compounds

Similar chemical structures have also been investigated for their antimicrobial properties. The synthesis and evaluation of novel compounds with potential antibacterial activity are ongoing areas of research. For instance, the synthesis of novel thiazolidin-4-ones and related compounds based on certain core structures has shown promise for developing new antibacterial agents (N. Desai et al., 2001).

Antifungal Agents

Research into the development of antifungal agents also sees the utilization of compounds with similar structures. The exploration of new chemical entities for the treatment of fungal infections is a critical area, given the rising resistance to existing antifungal drugs. The synthesis of compounds and their subsequent evaluation for antifungal activity forms a significant part of this research endeavor (B. Lingappa et al., 2010).

properties

Product Name

methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate

Molecular Formula

C17H19BrN2O5S

Molecular Weight

443.3 g/mol

IUPAC Name

methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate

InChI

InChI=1S/C17H19BrN2O5S/c1-5-25-14-8-11(18)10(7-13(14)23-3)6-12-16(22)19(2)17(26)20(12)9-15(21)24-4/h6-8H,5,9H2,1-4H3/b12-6+

InChI Key

SGHIPAGJNXLRIJ-WUXMJOGZSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)Br)/C=C/2\C(=O)N(C(=S)N2CC(=O)OC)C)OC

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)N(C(=S)N2CC(=O)OC)C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate
Reactant of Route 4
Reactant of Route 4
methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate
Reactant of Route 5
Reactant of Route 5
methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate
Reactant of Route 6
methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate

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